1-Hydroxybenzotriazole

Catalog No.
S600905
CAS No.
2592-95-2
M.F
C6H5N3O
M. Wt
135.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hydroxybenzotriazole

CAS Number

2592-95-2

Product Name

1-Hydroxybenzotriazole

IUPAC Name

1-hydroxybenzotriazole

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H

InChI Key

ASOKPJOREAFHNY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2O

Solubility

8.4 [ug/mL]

Synonyms

1-HYDROXYLBENZOTRIAZOLE;1-HYDROXYBENZOTRIAZOL;1-HYDROXYBENZOTRIAZOLE;1-hydroxybenzotriazole anhydrous;1-HYDROXY-1-H-BENZOTRIAZOLE;1-HYDROXY-1,2,3-BENZOTRIAZOLE;1-HOB;1H-BENZOTRIAZOLE, 1-HYDROXY-

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O
  • Act as a nucleophilic catalyst: HOBt serves as a nucleophilic catalyst in various reactions, particularly amidations. During the reaction, it enhances the electrophilic character of the carbonyl group, facilitating the nucleophilic attack by the amine group. This results in the formation of an amide bond [].
  • Suppress racemization: HOBt plays a crucial role in minimizing racemization, a process that leads to the formation of undesired stereoisomers during peptide synthesis. It helps maintain the stereochemical integrity of the amino acid residues, leading to the desired peptide product with the correct configuration [].
  • Facilitate specific conjugation reactions: HOBt can participate in specific conjugation reactions, such as the addition of HOBt to E-vinylogous γ-amino acids. This reaction is mediated by coupling agents and allows for the synthesis of functionalized γ-amino acids and hybrid peptides.

These properties make HOBt a valuable tool for researchers in various fields, including:

  • Peptide synthesis: HOBt is a standard coupling additive in peptide synthesis, both in solution and solid-phase methods. Its ability to suppress racemization and improve reaction efficiency makes it crucial for obtaining high-purity peptides [].
  • Nucleotide synthesis: HOBt finds application in the synthesis of nucleotides, which are essential building blocks of nucleic acids like DNA and RNA. Its role lies in facilitating the formation of the phosphodiester linkage between the sugar and phosphate groups.
  • Development of new materials: Researchers are exploring the potential of HOBt in the development of new materials with specific properties. For instance, studies have investigated its use in the synthesis of functional polymers with tailored functionalities.

1-Hydroxybenzotriazole is an organic compound characterized by a white to off-white crystalline powder. It has a molecular formula of C6_6H5_5N3_3O and a molecular weight of 135.13 g/mol. The compound is slightly soluble in water but more soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Its melting point ranges from 156 to 158 °C. The unique electronic structure of 1-Hydroxybenzotriazole, particularly the hydroxyl group attached to the benzotriazole ring, enhances its reactivity, making it an effective coupling agent in organic synthesis, especially in peptide synthesis .

In peptide synthesis, HOBt acts as an activator for carboxylic acids. It reacts with the carboxylic acid to form a more reactive HOBt ester intermediate. This intermediate then reacts with the amine group of another amino acid, forming the desired peptide bond and releasing HOBt as a leaving group []. This activation step makes the reaction more efficient and selective for peptide bond formation.

  • Toxicity: Limited data available on HOBt's specific toxicity. However, it is recommended to handle it with care and wear appropriate personal protective equipment (PPE) like gloves and goggles [].
  • Flammability: Not flammable but may decompose upon heating [].
  • Reactivity: Can react with strong oxidizing agents [].

1-Hydroxybenzotriazole primarily functions as a coupling reagent in the formation of amide bonds between amino acids and activated esters. It stabilizes reactive intermediates and suppresses the formation of side products, thus improving yield and purity in peptide synthesis. The compound can also participate in various organic transformations, including:

  • Acylation: Facilitating the addition of acyl groups to nucleophiles.
  • Alkylation: Enabling the introduction of alkyl groups into organic molecules.
  • Condensation Reactions: Assisting in the formation of larger molecules through the combination of smaller ones .

1-Hydroxybenzotriazole exhibits mild biological activity, including being a potential irritant. Studies indicate that it can cause eye irritation and exhibit somnolence and weight loss in lethal-dose studies on rats. Its role as a racemization suppressor makes it particularly valuable in synthesizing single-enantiomer chiral molecules .

Several methods exist for synthesizing 1-Hydroxybenzotriazole:

  • Direct Reaction: Combining benzotriazole with hydroxylamine under acidic conditions.
  • Hydration: The anhydrous form can be produced from its hydrate by removing water under controlled conditions.
  • Reagent Coupling: Using carbodiimide reagents (e.g., dicyclohexylcarbodiimide) along with 1-Hydroxybenzotriazole to facilitate peptide bond formation .

The primary applications of 1-Hydroxybenzotriazole include:

  • Peptide Synthesis: Serving as a coupling agent to enhance the efficiency of forming peptide bonds.
  • Organic Synthesis: Used in various reactions such as acylation and condensation.
  • Pharmaceutical Chemistry: Assisting in the development of drugs through improved synthesis techniques.
  • Material Science: Employed in creating polymers and other materials where precise chemical modifications are required .

Interaction studies have shown that 1-Hydroxybenzotriazole can enhance the efficiency of reactions involving carboxylic acids and amines by stabilizing reactive intermediates. Its ability to suppress racemization is particularly important when synthesizing chiral compounds, ensuring that only one enantiomer is produced . Furthermore, studies have indicated its potential explosive properties when in anhydrous form, necessitating careful handling during storage and use .

Several compounds share similarities with 1-Hydroxybenzotriazole, particularly in their roles as coupling agents or stabilizers in organic synthesis:

Compound NameStructure TypePrimary UseUnique Features
N-HydroxysuccinimideSuccinimide derivativePeptide synthesisMore stable than 1-Hydroxybenzotriazole
OxymaOxime derivativePeptide synthesisExcellent racemization suppressor
2-HydroxybenzothiazoleBenzothiazole derivativeOrganic synthesisDifferent heterocyclic structure
BenzotriazoleBenzene derivativePhotostabilizerUsed mainly for light stability

These compounds are utilized similarly but differ in stability, reactivity, and specific applications, highlighting the unique role of 1-Hydroxybenzotriazole as a versatile tool in synthetic chemistry .

XLogP3

1.2

LogP

0.69 (LogP)

Melting Point

157.5 °C

UNII

A2T929DMG4

Related CAS

40150-21-8 (hydrochloride salt)
63307-62-0 (ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 8 notifications to the ECHA C&L Inventory.;
H203 (97.4%): Explosive;
fire, blast or projection hazard [Danger Explosives];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Explosive

Other CAS

2592-95-2

Wikipedia

1-hydroxybenzotriazole

Use Classification

Corrosion inhibitors -> Transformation products

General Manufacturing Information

1H-Benzotriazole, 1-hydroxy-: ACTIVE

Dates

Modify: 2023-08-15
1: Benzina O, Daassi D, Zouari-Mechichi H, Frikha F, Woodward S, Belbahri L,
Rodriguez-Couto S, Mechichi T. Decolorization and detoxification of two textile
industry effluents by the laccase/1-hydroxybenzotriazole system. Environ Sci
Pollut Res Int. 2013 Aug;20(8):5177-87. doi: 10.1007/s11356-013-1491-6. Epub 2013
Jan 30. PubMed PMID: 23361176.


2: Mali SM, Ganesh Kumar M, Katariya MM, Gopi HN. HBTU mediated
1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical
analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid
peptides. Org Biomol Chem. 2014 Nov 14;12(42):8462-72. doi: 10.1039/c4ob01548g.
PubMed PMID: 25228027.


3: Suda T, Hata T, Kawai S, Okamura H, Nishida T. Treatment of tetracycline
antibiotics by laccase in the presence of 1-hydroxybenzotriazole. Bioresour
Technol. 2012 Jan;103(1):498-501. doi: 10.1016/j.biortech.2011.10.041. Epub 2011
Oct 20. PubMed PMID: 22071243.


4: Xu J, Yuan S, Miao M, Chen Z. 1-Hydroxybenzotriazole-Assisted, N-Heterocyclic
Carbene Catalyzed β-Functionalization of Saturated Carboxylic Esters: Access to
Spirooxindole Lactones. J Org Chem. 2016 Nov 18;81(22):11454-11460. Epub 2016 Oct
13. PubMed PMID: 27709941.


5: Sasmal A, Shit S, Rizzoli C, Wang H, Desplanches C, Mitra S. Framework solids
based on copper(II) halides (Cl/Br) and methylene-bridged
bis(1-hydroxybenzotriazole): synthesis, crystal structures, magneto-structural
correlation, and density functional theory (DFT) studies. Inorg Chem. 2012 Oct
1;51(19):10148-57. Epub 2012 Sep 13. PubMed PMID: 22974283.

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